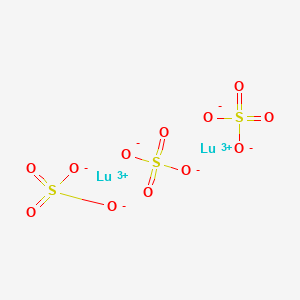

Lutetium sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

lutetium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJENVQFRSQOLAE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890754 | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-89-1 | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilutetium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lutetium Sulfate from Lutetium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lutetium(III) sulfate from lutetium(III) oxide. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. This information is intended to support researchers and professionals in the fields of inorganic chemistry, materials science, and the development of pharmaceuticals, including radiopharmaceuticals where lutetium isotopes are of significant interest.

Introduction

Lutetium(III) sulfate, Lu₂(SO₄)₃, is a white, water-soluble inorganic salt with applications in various scientific and industrial fields. It serves as a precursor for the synthesis of other lutetium compounds and is of particular interest in the development of radiopharmaceuticals. The synthesis from lutetium(III) oxide (Lu₂O₃), a readily available and stable starting material, is a common and straightforward method for its preparation. The reaction is a classic acid-base neutralization, yielding the corresponding salt and water.

Chemical Principles

The synthesis of lutetium sulfate from lutetium oxide is based on the reaction of a basic metal oxide with a strong acid. Lutetium(III) oxide reacts with sulfuric acid (H₂SO₄) in an aqueous solution to form lutetium(III) sulfate and water, as described by the following balanced chemical equation:

Lu₂O₃(s) + 3H₂SO₄(aq) → Lu₂(SO₄)₃(aq) + 3H₂O(l)

Lutetium in its compounds almost exclusively exists in the +3 oxidation state. Lutetium(III) oxide is insoluble in water, while lutetium(III) sulfate is moderately soluble. The solubility of heavy rare earth sulfates, including this compound, is known to decrease with increasing temperature. The stable hydrate form at temperatures between 25°C and 95°C is the octahydrate, Lu₂(SO₄)₃·8H₂O.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound from lutetium oxide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

| Material/Reagent | Grade | Supplier Example |

| Lutetium(III) Oxide (Lu₂O₃) | 99.9% or higher | American Elements |

| Sulfuric Acid (H₂SO₄), conc. | Reagent Grade | Sigma-Aldrich |

| Deionized Water | 18 MΩ·cm or higher | Millipore |

| Ethanol, Absolute | Reagent Grade | Fisher Scientific |

| Filter Paper | Whatman No. 42 | GE Healthcare |

Table 1: Materials and Reagents

Equipment

-

Glass reaction vessel (e.g., 250 mL three-neck round-bottom flask)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Thermometer

-

Buchner funnel and flask

-

Vacuum pump

-

Drying oven or desiccator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

Synthesis Procedure

The experimental workflow for the synthesis is illustrated in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-step instructions:

-

Preparation of Sulfuric Acid Solution: Carefully prepare a dilute sulfuric acid solution by adding a stoichiometric amount of concentrated sulfuric acid to deionized water in a separate beaker. For example, to react with 10 g of Lu₂O₃ (0.025 mol), approximately 7.4 g (4.0 mL) of concentrated H₂SO₄ (98%, 1.84 g/mL) will be required. A slight excess of acid (e.g., 5-10%) can be used to ensure complete reaction. The acid should be added to a larger volume of water (e.g., 50 mL) to manage the exothermic dilution.

-

Reaction:

-

Place a weighed amount of lutetium(III) oxide powder into the reaction vessel.

-

Add a sufficient amount of deionized water to create a slurry that can be stirred effectively.

-

Begin stirring the slurry and gently heat the mixture to 60-70 °C.

-

Slowly add the prepared dilute sulfuric acid solution to the heated slurry using a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, continue to heat and stir the reaction mixture for 2-4 hours to ensure the complete dissolution of the lutetium oxide. The solution should become clear and colorless.

-

-

Filtration and Crystallization:

-

While the solution is still hot, perform a gravity filtration to remove any unreacted lutetium oxide.

-

Transfer the clear filtrate to a clean beaker and heat it to evaporate a portion of the water, thereby concentrating the solution. The volume should be reduced by approximately one-third to one-half.

-

Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound hydrate.

-

Alternatively, the addition of a water-miscible organic solvent, such as ethanol, can be used to precipitate the this compound.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with absolute ethanol to facilitate drying.

-

Dry the purified this compound hydrate in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum to a constant weight.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Lutetium(III) Oxide (Lu₂O₃) | e.g., 10.0 g (0.025 mol) | High purity (≥99.9%) is recommended. |

| Sulfuric Acid (H₂SO₄) | Stoichiometric to slight excess (3:1 molar ratio to Lu₂O₃) | A 5-10% molar excess can be used. |

| Reaction Conditions | ||

| Reaction Temperature | 60 - 70 °C | Higher temperatures can increase the reaction rate but may decrease the solubility of the product. |

| Reaction Time | 2 - 4 hours | Monitor for complete dissolution of the oxide. |

| Product | ||

| Theoretical Yield (Lu₂(SO₄)₃·8H₂O) | Based on the limiting reactant (Lu₂O₃) | For 10.0 g of Lu₂O₃, the theoretical yield is approximately 19.7 g. |

| Expected Yield | > 90% | Dependent on the efficiency of crystallization and isolation. |

Table 2: Quantitative Parameters for this compound Synthesis

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

-

X-Ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of the product. The obtained diffraction pattern should be compared with standard reference patterns for this compound octahydrate.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration. The analysis will show a weight loss corresponding to the loss of water molecules upon heating, followed by the decomposition of the anhydrous sulfate at higher temperatures.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can identify the functional groups present in the compound. The spectrum of this compound will show characteristic absorption bands for the sulfate ion (SO₄²⁻) and water molecules.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES): These techniques can be used to determine the elemental composition and purity of the final product.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key decision points in the synthesis process.

Caption: Logical flow diagram of the synthesis process.

Conclusion

The synthesis of lutetium(III) sulfate from lutetium(III) oxide via reaction with sulfuric acid is a reliable and scalable method for producing this important inorganic compound. By carefully controlling the reaction conditions and purification steps, high-purity this compound can be obtained, which is suitable for a variety of research and development applications, including the formulation of advanced materials and pharmaceuticals. The characterization of the final product is essential to ensure its quality and suitability for the intended use.

Crystal Structure of Lutetium Sulfate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lutetium sulfate octahydrate (Lu₂(SO₄)₃·8H₂O). The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's solid-state properties. This document summarizes key crystallographic data, outlines experimental protocols for synthesis and analysis, and presents logical workflows through diagrams.

Introduction

This compound octahydrate is a hydrated inorganic salt of the rare earth element lutetium. As the final and smallest member of the lanthanide series, lutetium and its compounds are of significant interest in various fields, including medical imaging, catalysis, and as scintillators. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and potential applications. This compound octahydrate belongs to a series of isostructural lanthanide sulfate octahydrates, which exhibit consistent structural motifs across the latter part of the lanthanide series.

Crystallographic Data

Table 1: Crystallographic Data for Ln₂(SO₄)₃·8H₂O (Ln = Ho, Tm) as an Analog for Lu₂(SO₄)₃·8H₂O

| Parameter | Ho₂(SO₄)₃·8H₂O | Tm₂(SO₄)₃·8H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 13.4421(4) | 13.4118(14) |

| b (Å) | 6.6745(2) | 6.6402(6) |

| c (Å) | 18.1642(5) | 18.1040(16) |

| β (°) | 102.006(1) | 101.980(8) |

| Volume (ų) | 1592.5(1) | 1575.9(3) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 3.328 | 3.385 |

Data sourced from studies on isostructural lanthanide sulfate octahydrates.[1]

Structural Description

The crystal structure of this compound octahydrate is characterized by a three-dimensional network. The lutetium cations (Lu³⁺) are coordinated by oxygen atoms from both water molecules and sulfate anions. The coordination environment of the lanthanide ion in this structure type is typically eight-coordinate, forming a distorted bicapped trigonal prism or a similar polyhedron.

The structure consists of chains of LuO₈ polyhedra linked by sulfate tetrahedra. These chains are further interconnected, forming a complex and stable framework. The eight water molecules of hydration play a crucial role in the crystal packing, participating in the coordination sphere of the lutetium ion and forming an extensive network of hydrogen bonds.

Experimental Protocols

Synthesis of this compound Octahydrate Single Crystals

The growth of single crystals of this compound octahydrate suitable for X-ray diffraction can be achieved by the slow evaporation of an aqueous solution.

Materials:

-

Lutetium(III) oxide (Lu₂O₃) (99.9% or higher purity)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

Procedure:

-

Dissolution: A stoichiometric amount of lutetium(III) oxide is carefully dissolved in a minimal amount of dilute sulfuric acid. Gentle heating may be applied to facilitate dissolution.

-

Concentration: The resulting this compound solution is then slowly concentrated by evaporation at a constant, slightly elevated temperature (e.g., 30-40 °C) to achieve supersaturation.

-

Crystallization: The supersaturated solution is allowed to cool slowly to room temperature. Colorless, well-formed crystals of this compound octahydrate will precipitate over several days to weeks.

-

Isolation: The crystals are isolated from the mother liquor by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

References

An In-depth Technical Guide to the Chemical Properties of Anhydrous Lutetium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous lutetium sulfate, with the chemical formula Lu₂(SO₄)₃, is a white, crystalline solid of significant interest in various fields of research and development. As the heaviest and smallest member of the lanthanide series, lutetium and its compounds, including the sulfate salt, exhibit unique chemical and physical properties. This guide provides a comprehensive overview of the core chemical properties of anhydrous this compound, detailing its synthesis, thermal behavior, and solubility. The information is presented to support its application in areas such as advanced materials science, catalysis, and as a precursor in the synthesis of other lutetium-containing compounds.

Core Chemical and Physical Properties

Anhydrous this compound is a compound that requires careful handling due to its hygroscopic nature, readily absorbing moisture from the atmosphere to form hydrates, with the octahydrate (Lu₂(SO₄)₃·8H₂O) being a common form. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Lu₂(SO₄)₃ |

| Molecular Weight | 638.12 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Moderately soluble |

Table 1: Core Physical and Chemical Properties of Anhydrous this compound

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound typically involves the dehydration of its hydrated salt or the reaction of lutetium oxide with sulfuric acid followed by high-temperature treatment.

Experimental Protocol: Synthesis from Lutetium(III) Oxide

-

Reaction: Lutetium(III) oxide (Lu₂O₃) is dissolved in a stoichiometric excess of concentrated sulfuric acid (H₂SO₄). The reaction proceeds as follows: Lu₂O₃(s) + 3H₂SO₄(aq) → Lu₂(SO₄)₃(aq) + 3H₂O(l)

-

Crystallization: The resulting solution is carefully heated to evaporate the excess water and sulfuric acid, leading to the crystallization of this compound hydrate.

-

Dehydration: The hydrated this compound is then subjected to controlled heating in a furnace. The temperature is gradually increased to a point sufficient to remove all water of crystallization without causing decomposition of the sulfate. This process is typically carried out under a dry, inert atmosphere to prevent the reabsorption of moisture.

Caption: Synthesis workflow for anhydrous this compound.

Thermal Decomposition

Anhydrous this compound exhibits thermal stability up to a certain temperature, beyond which it undergoes decomposition. The decomposition process of rare earth sulfates typically proceeds through the formation of an intermediate oxysulfate before yielding the final oxide product at higher temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to study the thermal stability and decomposition of materials.

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature), and its derivative (DTG) curve highlights the temperatures of maximum mass loss.

Studies on the thermal analysis of rare earth sulfates indicate a multi-step decomposition process. For this compound, the decomposition is expected to begin at elevated temperatures, leading to the formation of lutetium oxysulfate (Lu₂O₂SO₄), which upon further heating, decomposes to lutetium oxide (Lu₂O₃). The optimal temperature for calcining precursors to obtain pure lutetium oxysulfate has been reported to be 800°C for 2 hours in an air atmosphere.

Caption: Thermal decomposition pathway of anhydrous this compound.

Solubility

Anhydrous this compound is described as being moderately soluble in water.[1] The dissolution of anhydrous salts in water is an exothermic process. For heavy rare earth sulfates, including this compound, the solubility in water has been observed to decrease with increasing temperature. This is indicative of an exothermic heat of solution for the hydrated forms that are in equilibrium with the saturated solution.

Experimental Protocol: Determination of Solubility

-

Equilibrium Method: A supersaturated solution of this compound in deionized water is prepared at a specific temperature.

-

Stirring: The solution is stirred in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.

-

Analysis: The concentration of lutetium in the sample is determined by a suitable analytical technique, such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or complexometric titration.

-

Data Collection: This procedure is repeated at various temperatures to construct a solubility curve.

Crystallographic Data

Experimental Protocol: X-ray Diffraction (XRD)

-

Sample Preparation: A fine powder of anhydrous this compound is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and lattice parameters of the compound.

Conclusion

Anhydrous this compound is a compound with distinct chemical properties that are of interest to researchers in various scientific disciplines. This guide has provided an overview of its fundamental characteristics, including methods for its synthesis and analysis. Further research to fully elucidate its crystallographic structure and to quantify its solubility across a wide range of temperatures and in different solvents would be beneficial for expanding its applications. The provided experimental protocols serve as a foundation for such investigations.

References

In-Depth Technical Guide to the Thermal Decomposition of Lutetium Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lutetium sulfate hydrates, primarily focusing on lutetium(III) sulfate octahydrate (Lu₂(SO₄)₃·8H₂O). The document details the multi-stage decomposition process, including dehydration, formation of intermediate oxysulfates, and the final conversion to lutetium(III) oxide. This guide synthesizes available data and provides detailed experimental protocols and theoretical calculations to serve as a valuable resource for professionals in research and development. Quantitative data is presented in clear, tabular formats for ease of comparison, and logical relationships in the decomposition pathway are visualized using diagrams.

Introduction

Lutetium-containing compounds are of significant interest in various advanced applications, including medical imaging, catalysis, and as scintillators. The synthesis of high-purity lutetium oxide (Lu₂O₃), a critical precursor for many of these applications, often involves the thermal decomposition of a lutetium salt. This compound is a common and convenient precursor due to its stability and ease of preparation. Understanding the precise thermal decomposition pathway of its hydrated forms is crucial for controlling the stoichiometry, morphology, and purity of the final oxide product.

This guide outlines the expected thermal behavior of this compound octahydrate (Lu₂(SO₄)₃·8H₂O), the most common hydrated form. The decomposition process is characterized by a series of distinct mass loss events corresponding to dehydration and the evolution of sulfur oxides. While specific experimental data for this compound hydrate is not extensively reported in publicly available literature, the well-documented behavior of other rare earth sulfate hydrates provides a reliable framework for predicting its decomposition pathway.

Predicted Thermal Decomposition Pathway

The thermal decomposition of lutetium(III) sulfate octahydrate is anticipated to proceed through three primary stages:

-

Dehydration: The initial stage involves the loss of the eight molecules of water of hydration. This process may occur in one or multiple steps, depending on the heating rate and atmosphere.

-

Formation of Lutetium Oxysulfate: Following complete dehydration, the anhydrous this compound (Lu₂(SO₄)₃) decomposes to form a stable intermediate, lutetium oxysulfate (Lu₂O₂SO₄).

-

Formation of Lutetium Oxide: At higher temperatures, the lutetium oxysulfate further decomposes to yield the final product, lutetium(III) oxide (Lu₂O₃).

This multi-stage decomposition is a characteristic behavior observed across the lanthanide series for their hydrated sulfates.

Quantitative Data

The following tables summarize the theoretical mass loss for each stage of the decomposition of Lu₂(SO₄)₃·8H₂O. The molar mass of Lu₂(SO₄)₃·8H₂O is approximately 782.19 g/mol . The final residue, Lu₂O₃, has a molar mass of approximately 397.93 g/mol .

Table 1: Theoretical Mass Loss Calculations

| Decomposition Stage | Chemical Formula of Product | Molar Mass of Product ( g/mol ) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Stage 1: Dehydration | Lu₂(SO₄)₃ | 638.07 | 18.43% | 18.43% |

| Initial Compound: Lu₂(SO₄)₃·8H₂O | ||||

| Stage 2: Formation of Lutetium Oxysulfate | Lu₂O₂SO₄ | 493.99 | 18.42% | 36.85% |

| Starting from Anhydrous Lu₂(SO₄)₃ | ||||

| Stage 3: Formation of Lutetium Oxide | Lu₂O₃ | 397.93 | 12.28% | 49.13% |

| Starting from Lutetium Oxysulfate (Lu₂O₂SO₄) | ||||

| Overall Decomposition | Lu₂O₃ | 397.93 | 49.13% | 49.13% |

| Initial Compound: Lu₂(SO₄)₃·8H₂O to Final Product: Lu₂O₃ |

Table 2: Predicted Decomposition Temperatures Based on Analogous Rare Earth Sulfates

| Decomposition Stage | Predicted Temperature Range (°C) | Notes |

| Dehydration | 100 - 400 | The loss of water molecules typically occurs in overlapping steps within this range. The exact temperatures for the removal of specific water molecules can vary. |

| Anhydrous Sulfate → Oxysulfate | 750 - 950 | The decomposition of the anhydrous sulfate to the oxysulfate is an endothermic process. |

| Oxysulfate → Oxide | > 950 | The final decomposition to the oxide requires significantly higher temperatures. |

Experimental Protocols

The primary techniques for studying the thermal decomposition of inorganic hydrates are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Instrumentation: A simultaneous TGA-DTA or TGA-DSC instrument.

Experimental Parameters:

-

Sample Mass: 5-10 mg of Lu₂(SO₄)₃·8H₂O.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Typically a dynamic atmosphere of dry air or an inert gas (e.g., nitrogen or argon).

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower heating rates (e.g., 5 °C/min) can provide better resolution of overlapping decomposition steps.

-

Temperature Range: Ambient to 1200 °C.

Procedure:

-

Calibrate the TGA-DTA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the this compound hydrate into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

-

Begin the heating program from ambient temperature to 1200 °C at the specified heating rate.

-

Record the mass loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of decomposition events and the percentage of mass loss for each step.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediate and final products.

Procedure:

-

Heat samples of this compound hydrate in a furnace to temperatures corresponding to the plateaus observed in the TGA curve (i.e., after the completion of each major decomposition stage).

-

Hold the sample at each temperature for a sufficient time to ensure complete conversion.

-

Cool the samples to room temperature.

-

Analyze the resulting powders using powder X-ray diffraction to identify the crystalline phases present.

Visualizations

Thermal Decomposition Pathway

Caption: Predicted thermal decomposition pathway of lutetium(III) sulfate octahydrate.

Experimental Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of Lutetium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Lutetium(III) sulfate (Lu₂(SO₄)₃). Lutetium, the terminal element of the lanthanide series, and its compounds are of significant interest in various advanced applications, including medical imaging and catalysis. A thorough understanding of the fundamental properties of its sulfate salt is crucial for its application and development. This document consolidates available data on its physical characteristics, solubility, thermal stability, and chemical reactivity. It also presents a plausible experimental protocol for its synthesis and discusses its behavior in aqueous solutions. All quantitative data are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

Lutetium(III) sulfate, with the chemical formula Lu₂(SO₄)₃, is an inorganic compound of the rare earth metal lutetium. It typically exists as a white, hygroscopic solid and is known to form a stable octahydrate, Lu₂(SO₄)₃·8H₂O.[1] The unique electronic configuration of the Lu³⁺ ion, having a completely filled 4f shell, imparts specific characteristics to its compounds, making them valuable in fields requiring high-purity materials. This guide aims to provide a detailed technical resource for professionals working with or researching Lutetium(III) sulfate.

Physical Properties

Table 1: Physical Properties of Lutetium(III) Sulfate

| Property | Anhydrous (Lu₂(SO₄)₃) | Octahydrate (Lu₂(SO₄)₃·8H₂O) |

| Appearance | White crystalline solid.[2] | White crystalline solid.[1] |

| Molecular Weight | 638.12 g/mol [1] | 782.25 g/mol [3] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility in Water | Soluble, releases heat.[2] | 42.27 g/100 g H₂O at 20 °C; solubility decreases with increasing temperature.[4] |

| Hygroscopicity | Hygroscopic.[2] | Hygroscopic. |

Chemical Properties

Solubility

Lutetium(III) sulfate octahydrate is soluble in water. A notable characteristic of rare earth sulfates is their inverse solubility-temperature relationship; they become less soluble as the temperature increases.[2][4] The octahydrate is the stable solid phase in aqueous solutions between 25 °C and 95 °C. Lutetium(III) sulfate is also soluble in strong mineral acids.

Thermal Decomposition

The thermal decomposition of rare earth sulfates, including Lutetium(III) sulfate, generally follows a multi-step process. Upon heating, the hydrated form first loses its water of crystallization to yield the anhydrous salt.[2] Further heating leads to the decomposition of the sulfate, typically forming an intermediate oxysulfate (RE₂O₂SO₄) before finally converting to the rare earth oxide (RE₂O₃) at higher temperatures.[2] For rare earth sulfates in general, the dehydration to the anhydrous form occurs in the range of 155-260 °C. The formation of the oxysulfate happens between 850-950 °C, and the final conversion to the oxide occurs at temperatures of 1050-1150 °C.[2]

Reactivity in Aqueous Solutions

In aqueous solutions, the lutetium ion (Lu³⁺) exists as a hydrated complex. Due to its high charge density, the Lu³⁺ ion is prone to hydrolysis, a reaction with water that produces hydroxo complexes and releases protons, thus lowering the pH of the solution. The extent of hydrolysis is influenced by the concentration of the lutetium salt, pH, and temperature.

Lutetium(III) sulfate can react with strong bases to precipitate lutetium hydroxide, Lu(OH)₃. It can also form double salts with sulfates of alkali metals.[2]

Crystal Structure

Experimental Protocols

Synthesis of Lutetium(III) Sulfate from Lutetium(III) Oxide

This protocol is based on the general method for the synthesis of rare earth sulfates.[2]

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

Glassware (beaker, graduated cylinder, Büchner funnel)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Stoichiometric Calculation: Calculate the required molar amounts of Lu₂O₃ and H₂SO₄ based on the reaction: Lu₂O₃ + 3H₂SO₄ → Lu₂(SO₄)₃ + 3H₂O. A slight excess of sulfuric acid may be used to ensure complete reaction.

-

Dissolution: Carefully and slowly add the pre-weighed Lutetium(III) oxide powder to a beaker containing a stoichiometric amount of concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Heating and Stirring: Gently heat the mixture on a hot plate with continuous stirring. The temperature should be maintained to facilitate the dissolution of the oxide without causing the acid to fume excessively. The reaction is complete when a clear solution is obtained.

-

Crystallization: Allow the solution to cool to room temperature. Lutetium(III) sulfate octahydrate will crystallize out of the solution. The crystallization process can be enhanced by further cooling in an ice bath.

-

Isolation: Isolate the white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with small portions of cold deionized water to remove any excess sulfuric acid, followed by a wash with ethanol to aid in drying.

-

Drying: Dry the purified Lutetium(III) sulfate octahydrate crystals in a desiccator over a suitable drying agent or in a low-temperature oven.

Safety and Handling

Lutetium(III) sulfate should be handled with care in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As a hygroscopic powder, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

This technical guide has summarized the key physical and chemical properties of Lutetium(III) sulfate based on available scientific literature. While fundamental data on its appearance, molecular weight, and solubility are established, there remain gaps in the experimental data for properties such as melting point, boiling point, density, and detailed crystal structure. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to fully characterize this important rare earth compound to facilitate its broader application in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Rare Earth Sulfates - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 3. Lutetium(III) sulfate octahydrate | H16Lu2O20S3 | CID 56846288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Synthesis, Crystal Structure, and Nonlinear Optical Property of an Anhydrous Sulfate KTb(SO4)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lutetium Sulfate: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of lutetium sulfate, including its chemical identifiers, physical and chemical properties, safety data, and general experimental procedures. This document is intended for researchers, scientists, and drug development professionals working with this rare earth compound.

Chemical Identification

This compound is a compound of lutetium, a rare earth element, and the sulfate anion. It can exist in anhydrous and hydrated forms, each with a distinct CAS (Chemical Abstracts Service) number.

| Form | CAS Number | Molecular Formula |

| Lutetium(III) Sulfate (Anhydrous) | 14986-89-1[1][2][3][4] | Lu₂(SO₄)₃ |

| This compound Hydrate | 13473-77-3[5][6] | Lu₂(SO₄)₃·xH₂O |

| Lutetium(III) Sulfate Octahydrate | 13473-77-3[5][7] | Lu₂(SO₄)₃·8H₂O |

Physicochemical Properties

This compound is a white, crystalline solid.[1] The hydrated forms are moderately soluble in water.[2][7] Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Weight | 638.12 g/mol (anhydrous)[1][3] |

| 782.24 g/mol (octahydrate)[5] | |

| Appearance | White crystalline hygroscopic solid[1] |

| Solubility | Mixes with water (octahydrate; 42.27 g/100 g H₂O at 20°C). Becomes less soluble with increasing temperature.[1] |

| Stability | The product is considered stable under normal conditions.[1] Hazardous polymerization will not occur.[1] |

| Incompatibilities | Incompatible with peroxides, borohydrides, cyanoborohydrides, and chlorine trifluoride.[1] |

| Decomposition | Decomposition may produce toxic fumes of sulfur oxides (SOx) and metal oxides.[1] |

Safety and Hazard Information

This compound is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][4] The primary hazards are associated with inhalation, ingestion, and direct contact.

Hazard Identification

| Hazard Classification (GHS) | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[4] |

Toxicological Summary

There is no significant acute toxicological data identified in the literature for this compound.[1] However, general information on lanthanides and sulfates provides insight into its potential toxicity:

-

Ingestion: Accidental ingestion may be damaging to the health of the individual.[1] Sulfates are not well absorbed orally but can cause diarrhea.[1]

-

Lanthanide Poisoning: In general, lanthanide poisoning can lead to symptoms such as immediate defecation, writhing, incoordination, labored breathing, and inactivity.[1] In severe cases, respiratory and heart failure may occur.[1]

-

Inhalation: Dust may irritate the respiratory system.[4][6] Long-term exposure to high dust concentrations may cause changes in lung function (pneumoconiosis).[1]

-

Skin and Eye Contact: The material can cause skin inflammation and eye irritation and damage in some individuals.[1]

Experimental Protocols

General Synthesis of this compound from Lutetium Oxide

A common method for preparing rare earth sulfates is by the reaction of the corresponding rare earth oxide with sulfuric acid. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

A stoichiometric amount of lutetium(III) oxide is carefully and slowly added to a stirred solution of hot, concentrated sulfuric acid. This should be performed in a fume hood with appropriate personal protective equipment.

-

The mixture is heated and stirred until the lutetium oxide is completely dissolved, forming a solution of this compound.

-

The solution is then carefully cooled to allow for the crystallization of this compound hydrate. The solubility of this compound decreases with increasing temperature, so controlled cooling is crucial.[1]

-

The resulting crystals are collected by filtration.

-

The crystals are washed with cold deionized water to remove excess sulfuric acid and other soluble impurities.

-

The purified this compound hydrate is then dried in a desiccator or at a low temperature to prevent dehydration.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (see section 5).

-

Do not eat, drink, or smoke when handling the product.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Keep containers securely sealed when not in use.[1]

Storage:

-

Store in original containers.[1]

-

Keep containers securely sealed.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

-

Protect containers against physical damage and check regularly for leaks.[1]

Safety Workflows and Diagrams

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. CN113373326A - Method for preparing pure rare earth sulfate solution - Google Patents [patents.google.com]

- 2. Extraction of Rare Earth Elements - 911Metallurgist [911metallurgist.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

Lutetium's Oxidation State in Lutetium Sulfate: A Technical Examination

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of inorganic chemistry and its applications in drug development and materials science, a precise understanding of elemental oxidation states is paramount. This technical guide provides a detailed analysis of the oxidation state of lutetium within the compound lutetium sulfate, Lu₂(SO₄)₃, offering clarity for researchers, scientists, and professionals in drug development.

Lutetium, a rare earth element, predominantly exhibits a +3 oxidation state in its compounds.[1][2][3][4][5] This stability is a key characteristic of its chemistry. This compound, an ionic compound, is formed from lutetium cations and sulfate anions. To maintain electrical neutrality within the compound, the positive charges of the cations must balance the negative charges of the anions.

The sulfate ion (SO₄) is a polyatomic anion with a consistent charge of 2-.[6][7][8] The chemical formula for this compound, Lu₂(SO₄)₃, indicates the presence of two lutetium ions for every three sulfate ions.[1] This stoichiometric ratio is crucial for determining the oxidation state of lutetium.

To achieve a net charge of zero for the compound, the total positive charge from the two lutetium ions must equal the total negative charge from the three sulfate ions. The total negative charge is 3 × (-2) = -6. Therefore, the two lutetium ions must carry a total positive charge of +6. Dividing this total positive charge by the two lutetium ions reveals that each lutetium ion has an oxidation state of +3.

This deduction is further supported by the IUPAC nomenclature for the compound, which is often cited as lutetium(III) sulfate, explicitly indicating the +3 oxidation state of the lutetium ion.[1]

Quantitative Data Summary

For ease of reference, the pertinent quantitative data regarding this compound is summarized in the table below.

| Ion/Compound | Chemical Formula | Charge/Oxidation State | Number of Ions in Formula | Total Charge Contribution |

| Lutetium Ion | Lu | +3 | 2 | +6 |

| Sulfate Ion | SO₄ | -2 | 3 | -6 |

| This compound | Lu₂(SO₄)₃ | 0 | 1 | 0 |

Experimental Determination of Oxidation States

While the oxidation state of lutetium in this compound can be readily determined from its chemical formula and the known charge of the sulfate ion, various experimental techniques can be employed to verify this. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can directly measure the elemental composition and the chemical and electronic state of the elements within a material. In an XPS experiment on this compound, the binding energy of the lutetium core electrons would be measured. This binding energy is sensitive to the oxidation state of the lutetium atom, with higher oxidation states generally corresponding to higher binding energies. By comparing the measured binding energy to a database of known lutetium compounds, the +3 oxidation state can be unequivocally confirmed.

A typical experimental protocol for XPS analysis of this compound would involve:

-

Sample Preparation: A high-purity powder sample of this compound is mounted on a sample holder using double-sided, non-conductive, UHV-compatible tape.

-

Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument to prevent surface contamination.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

-

Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

-

Data Analysis: The resulting spectrum of photoelectron intensity versus binding energy is analyzed. The peaks corresponding to the Lu 4f or Lu 4d core levels are identified, and their binding energies are precisely determined. These values are then compared with standard reference data for lutetium in various oxidation states to confirm the +3 state.

Logical Relationship of Ions in this compound

The following diagram illustrates the charge balance between the lutetium and sulfate ions within the this compound compound.

References

- 1. Lutetium compounds - Wikipedia [en.wikipedia.org]

- 2. Lutetium (Lu) | Research Starters | EBSCO Research [ebsco.com]

- 3. Lutetium | Rare Earth Element, Atomic Number 71 | Britannica [britannica.com]

- 4. Lutetium - Wikipedia [en.wikipedia.org]

- 5. Lutetium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]

- 6. Sulfate - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. knordslearning.com [knordslearning.com]

Methodological & Application

Lutetium Sulfate as a Precursor for Advanced Lutetium-Based Phosphors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of lutetium sulfate as a precursor in the synthesis of lutetium-based phosphors. These phosphors are of significant interest for a range of applications, including next-generation lighting, advanced displays, and, notably, as nanoprobes in biomedical imaging and drug delivery systems. While lutetium oxide is a more conventional precursor, this compound offers an alternative starting material. The primary route for its use involves its conversion to lutetium oxide, which then serves as the reactive intermediate in established phosphor synthesis methodologies.

Overview of Lutetium-Based Phosphors

Lutetium-based materials are excellent phosphor hosts due to the properties of the lutetium (Lu³⁺) ion, which possesses a completely filled 4f electron shell. This configuration minimizes interference with the luminescence of activator ions (dopants), leading to high quantum efficiencies. The high density and atomic number of lutetium also make these phosphors suitable for applications involving high-energy radiation, such as X-ray and gamma-ray detection. In the context of drug development and biomedical research, lutetium-based nanophosphors, particularly those capable of upconversion or radioluminescence, are emerging as powerful tools for in-vitro and in-vivo imaging, as well as for traceable drug delivery.

From this compound to Lutetium Oxide: The Precursor Conversion Step

The foundational step in utilizing this compound for phosphor synthesis is its thermal decomposition to lutetium oxide (Lu₂O₃). This process involves heating the hydrated this compound salt to a high temperature to drive off water and sulfur oxides.

Experimental Protocol: Thermal Decomposition of this compound

Objective: To convert this compound hydrate (Lu₂(SO₄)₃·xH₂O) to high-purity lutetium oxide (Lu₂O₃).

Materials:

-

This compound hydrate

-

High-purity alumina crucible

-

High-temperature furnace with programmable controller

Procedure:

-

Place a known quantity of this compound hydrate into the alumina crucible.

-

Heat the crucible in the furnace according to the following temperature profile:

-

Ramp to 200°C at a rate of 5°C/minute and hold for 1 hour to drive off physically adsorbed and hydrated water.

-

Ramp to 900-1100°C at a rate of 10°C/minute and hold for 4-6 hours. This step facilitates the decomposition of the anhydrous this compound into lutetium oxide.

-

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting white powder is lutetium oxide (Lu₂O₃). Characterization via X-ray diffraction (XRD) is recommended to confirm the complete conversion and phase purity.

The overall chemical reaction for the decomposition is: Lu₂(SO₄)₃ → Lu₂O₃ + 3SO₃

Synthesis of Lutetium-Based Phosphors from Lutetium Oxide

Once lutetium oxide is obtained, several synthesis methods can be employed to produce doped lutetium-based phosphors. The choice of method depends on the desired particle size, morphology, and crystallinity. Below are protocols for two common methods: solid-state reaction and co-precipitation.

Solid-State Reaction Method

This method is a conventional and scalable technique for producing polycrystalline phosphor powders.

Experimental Protocol: Synthesis of Europium-Doped Lutetium Oxide (Lu₂O₃:Eu³⁺)

Objective: To synthesize a red-emitting phosphor, Lu₂O₃:Eu³⁺, via a high-temperature solid-state reaction.

Materials:

-

Lutetium oxide (Lu₂O₃) - from the decomposition of this compound

-

Europium oxide (Eu₂O₃) - activator precursor

-

Flux (e.g., BaCl₂, H₃BO₃) - optional, to promote crystal growth

-

High-purity alumina crucible

-

High-temperature furnace

Procedure:

-

Calculate the stoichiometric amounts of Lu₂O₃ and Eu₂O₃ required for the desired doping concentration (e.g., 5 mol% Eu³⁺).

-

Thoroughly mix the powders in an agate mortar with a pestle. A small amount of a suitable solvent like ethanol can be added to ensure homogeneous mixing.

-

If using a flux, add it to the mixture (typically 1-5 wt%).

-

Transfer the mixed powder to an alumina crucible.

-

Heat the crucible in a high-temperature furnace at 1200-1600°C for 4-8 hours in an air or a weakly reducing atmosphere (depending on the desired valence state of the dopant).

-

After cooling to room temperature, gently grind the resulting phosphor cake to obtain a fine powder.

Co-Precipitation Method

This wet-chemical method is suitable for synthesizing nano-sized phosphor particles with a narrow size distribution.

Experimental Protocol: Synthesis of Cerium-Doped Lutetium Aluminum Garnet (LuAG:Ce³⁺) Nanoparticles

Objective: To synthesize green-emitting LuAG:Ce³⁺ nanophosphors.

Materials:

-

Lutetium oxide (Lu₂O₃)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Nitric acid (HNO₃)

-

Ammonium hydroxide (NH₄OH) or urea as a precipitant

-

Deionized water

-

Centrifuge

-

Drying oven

-

Tube furnace

Procedure:

-

Dissolve a stoichiometric amount of Lu₂O₃ in concentrated nitric acid with gentle heating to form lutetium nitrate (Lu(NO₃)₃).

-

In a separate beaker, dissolve stoichiometric amounts of aluminum nitrate and cerium nitrate in deionized water.

-

Combine the lutetium nitrate solution with the aluminum and cerium nitrate solution and stir until homogeneous.

-

Slowly add ammonium hydroxide or a urea solution to the mixed metal nitrate solution while stirring vigorously to precipitate the metal hydroxides. Maintain the pH between 8 and 10.

-

Age the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Wash the precipitate several times with deionized water and then with ethanol by repeated centrifugation and redispersion.

-

Dry the washed precipitate in an oven at 80-100°C overnight.

-

Calcify the dried precursor powder in a tube furnace at 900-1200°C for 2-4 hours to form the crystalline LuAG:Ce³⁺ nanophosphors.

Data Presentation: Properties of Lutetium-Based Phosphors

The luminescent properties of phosphors are critical for their application. The following table summarizes typical quantitative data for commonly synthesized lutetium-based phosphors.

| Phosphor | Dopant (mol%) | Excitation Wavelength (nm) | Emission Peak (nm) | Quantum Yield (%) | Decay Time |

| Lu₂O₃:Eu³⁺ | 5 | 254 | 611 | ~80 | 1-2 ms |

| LuAG:Ce³⁺ | 1 | 450 | 530 | ~90 | 60-70 ns |

| NaLuF₄:Yb³⁺,Er³⁺ | 20 (Yb), 2 (Er) | 980 | 540, 655 | ~1-5 (Upconversion) | 100-500 µs |

Visualization of Experimental Workflows

Application in Drug Development: Bioimaging and Theranostics

Lutetium-based nanophosphors are particularly promising for biomedical applications due to their unique optical properties and the potential for multimodal functionality.

-

Bioimaging: Upconverting nanoparticles (UCNPs), such as NaLuF₄ co-doped with Yb³⁺ and Er³⁺/Tm³⁺, can be excited by near-infrared (NIR) light, which has deep tissue penetration and minimizes autofluorescence from biological tissues. This allows for high-contrast in-vivo imaging.

-

Drug Delivery: The surface of these nanophosphors can be functionalized with various biomolecules, such as antibodies or peptides, to target specific cells or tissues. Drugs can be conjugated to the nanoparticle surface for targeted delivery, and their release can potentially be triggered by external stimuli.

-

Theranostics: By incorporating a radioactive isotope of lutetium, such as ¹⁷⁷Lu, the nanophosphor can serve as both a diagnostic imaging agent (via its luminescence or the gamma emission of ¹⁷⁷Lu) and a therapeutic agent (via the beta emission of ¹⁷⁷Lu).

Protocol: Surface Functionalization of Nanophosphors for Bioconjugation

Objective: To introduce carboxyl groups onto the surface of silica-coated nanophosphors for subsequent bioconjugation.

Materials:

-

As-synthesized lutetium-based nanophosphors

-

Tetraethyl orthosilicate (TEOS)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Succinic anhydride

-

Ammonia solution

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Silica Coating: Disperse the nanophosphors in a mixture of ethanol and water, followed by the addition of ammonia and TEOS. Stir for 6-12 hours to form a silica shell.

-

Amination: Wash the silica-coated nanoparticles and redisperse in ethanol. Add APTES and stir for 4-6 hours to introduce amine groups on the surface.

-

Carboxylation: Wash the amine-functionalized nanoparticles and redisperse in DMF. Add succinic anhydride and stir overnight to convert the amine groups to carboxyl groups.

-

Wash the carboxyl-functionalized nanoparticles extensively to remove unreacted reagents. The resulting nanoparticles are ready for bioconjugation via carbodiimide chemistry (e.g., using EDC/NHS).

Application Notes and Protocols for the Use of Lutetium Precursors in Scintillator Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-based inorganic scintillators, such as Cerium-doped Lutetium Oxyorthosilicate (LSO:Ce) and Lutetium-Yttrium Oxyorthosilicate (LYSO:Ce), are critical components in modern radiation detection systems. Their high density, fast decay time, and high light yield make them ideal for applications in medical imaging, particularly Positron Emission Tomography (PET), as well as in high-energy physics and geological exploration.[1][2][3] The quality and performance of these scintillator crystals are highly dependent on the purity of the starting materials and the precise control of the crystal growth process.

While lutetium oxide (Lu₂O₃) is the most common precursor for the melt growth of silicate crystals, this document explores the role of lutetium sulfate (Lu₂(SO₄)₃) and provides detailed protocols for its potential use in the synthesis of the oxide precursor, followed by the established Czochralski method for single crystal growth.

The Role and Limitations of this compound as a Precursor

Direct use of this compound as a precursor in high-temperature melt growth techniques like the Czochralski or Bridgman-Stockbarger method is not feasible. The melting point of LSO is approximately 2050°C, a temperature at which this compound is not stable.

Thermal analysis of rare earth sulfates shows a multi-step decomposition process at significantly lower temperatures. This compound, when heated, will first dehydrate and then decompose to form lutetium oxysulfate (Lu₂O₂SO₄) at around 800°C.[4] Upon further heating to higher temperatures, this oxysulfate will decompose into lutetium oxide (Lu₂O₃), the desired precursor for silicate crystal growth.[5]

Therefore, this compound is best considered a starting material for the synthesis of high-purity lutetium oxide powder, which can then be used in conventional crystal growth processes.

Experimental Protocols

Protocol 1: Synthesis of High-Purity Lutetium Oxide from this compound via Calcination

This protocol describes the conversion of this compound to lutetium oxide, a necessary step before its use in the Czochralski growth of LSO/LYSO crystals.

1. Materials and Equipment:

-

This compound (Lu₂(SO₄)₃·xH₂O) of at least 99.99% purity

-

High-purity alumina or platinum crucible

-

High-temperature furnace with programmable temperature control and a controlled atmosphere capability

-

Milling equipment (e.g., planetary ball mill with zirconia grinding media)

-

Sieving equipment

2. Procedure:

-

Drying: Place the this compound hydrate in a crucible and heat it in the furnace at 200°C for 4 hours in an air atmosphere to remove adsorbed and crystalline water.

-

Decomposition to Oxysulfate: Increase the furnace temperature to 800°C at a rate of 5°C/minute and hold for 2 hours. This step converts the this compound to lutetium oxysulfate.[4]

-

Conversion to Oxide: Further increase the temperature to 1200°C at a rate of 5°C/minute and hold for 4 hours to ensure complete conversion to lutetium oxide. The decomposition of the oxysulfate occurs at these higher temperatures.[5]

-

Cooling: Cool the furnace down to room temperature at a rate of 5-10°C/minute to prevent thermal shock to the crucible and the product.

-

Milling and Sieving: The resulting lutetium oxide powder may be agglomerated. Gently mill the powder to break up agglomerates and then sieve it to obtain a fine, uniform particle size suitable for mixing with other precursors.

6. Quality Control:

-

Analyze the final product using X-ray Diffraction (XRD) to confirm the complete conversion to the Lu₂O₃ phase.

-

Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify the purity of the lutetium oxide.

Protocol 2: Czochralski Growth of LYSO:Ce Single Crystals

This protocol outlines the Czochralski (CZ) method, a widely used technique for growing large, high-quality single crystals from a melt.[6][7][8] This protocol assumes the use of high-purity oxide precursors.

1. Materials and Equipment:

-

High-purity (99.99% or higher) Lu₂O₃, Y₂O₃, SiO₂, and CeO₂ powders

-

Iridium crucible (due to the high melting point of LYSO)

-

Czochralski crystal growth furnace with RF induction heating

-

A seed crystal of LYSO oriented along the desired growth direction (e.g., <010>)

-

Controlled atmosphere system (e.g., for Argon or Nitrogen with a small percentage of Oxygen)

-

Digital balance for precise weighing of precursors

2. Procedure:

-

Precursor Preparation:

-

Calculate the required molar ratios of the oxide powders to achieve the desired stoichiometry, for example, Lu₁.₈Y₀.₂SiO₅, doped with a specific concentration of Ce (e.g., 0.1-0.5 mol%).

-

Thoroughly mix the powders in a clean environment to ensure homogeneity.

-

Press the mixed powder into pellets and sinter them at a high temperature (e.g., 1400°C) for several hours to promote solid-state reaction before melting.

-

-

Melting and Homogenization:

-

Place the sintered pellets into the iridium crucible inside the Czochralski furnace.

-

Evacuate the furnace chamber and then backfill with a high-purity inert gas (e.g., Argon).

-

Heat the crucible via RF induction to a temperature above the melting point of LYSO (~2050°C) to completely melt the charge.

-

Hold the melt at this temperature for several hours to ensure complete dissolution and homogenization.

-

-

Crystal Pulling:

-

Lower the seed crystal until it just touches the surface of the melt.

-

Allow the seed to partially melt back to ensure a dislocation-free starting interface.

-

Simultaneously begin to slowly pull the seed upwards and rotate it. The pulling and rotation rates are critical parameters that need to be optimized.[9]

-

Typical parameters:

-

Pulling rate: 0.5 - 3.0 mm/hour

-

Rotation rate: 5 - 20 rpm

-

-

Carefully control the furnace power to maintain a stable melt temperature and crystal diameter. Automated diameter control systems are often used.[8]

-

-

Cooling:

-

Once the desired crystal length is achieved, slowly pull the crystal out of the melt.

-

Reduce the furnace power in a controlled manner over a period of many hours to cool the crystal to room temperature. This slow cooling is crucial to prevent thermal stress and cracking.[9]

-

-

Post-Growth Annealing (Optional):

-

The grown crystal boule may be annealed in an oxygen-containing atmosphere to reduce oxygen vacancies and improve scintillation properties.

-

Data Presentation

Table 1: Precursor Specifications for LYSO:Ce Crystal Growth

| Parameter | Specification | Purpose |

| Lu₂O₃ Purity | ≥ 99.99% | Main host material; purity is critical for crystal quality. |

| Y₂O₃ Purity | ≥ 99.99% | Co-dopant to form the LYSO solid solution. |

| SiO₂ Purity | ≥ 99.999% | Forms the silicate lattice. |

| CeO₂ Purity | ≥ 99.99% | Activator dopant for scintillation. |

| Particle Size | 1 - 5 µm | Ensures good mixing and reaction kinetics. |

Table 2: Typical Czochralski Growth Parameters for LYSO:Ce

| Parameter | Value Range | Impact on Crystal Quality |

| Pulling Rate | 0.5 - 3.0 mm/h | Affects segregation of dopants and crystal defects.[9] |

| Rotation Rate | 5 - 20 rpm | Influences the shape of the solid-liquid interface and melt homogeneity.[9] |

| Growth Atmosphere | Ar or N₂ + 0.1-1.0% O₂ | Oxygen content can affect the formation of color centers and oxygen vacancies.[10] |

| Thermal Gradient | 5 - 20 °C/cm | A critical factor for stable crystal growth. |

| Cooling Rate | 5 - 20 °C/h | Slow cooling is essential to prevent cracking. |

Table 3: Scintillation Properties of LYSO:Ce Crystals

| Property | Typical Value | Significance |

| Density | 7.1 - 7.4 g/cm³ | High stopping power for gamma rays.[1] |

| Light Yield | ~30,000 - 33,000 photons/MeV | Determines the signal strength and energy resolution.[1][4] |

| Decay Time | ~36 - 40 ns | Fast response is crucial for high count rate applications like PET.[1] |

| Peak Emission Wavelength | ~420 nm | Well-matched to the sensitivity of photomultiplier tubes (PMTs).[1] |

| Energy Resolution @ 662 keV | 8 - 12% | Ability to distinguish between different gamma-ray energies.[1] |

| Hygroscopic | No | Stable in ambient conditions.[1] |

Visualizations

Caption: this compound to Oxide Conversion Workflow.

Caption: Czochralski (CZ) Method Workflow for LYSO:Ce.

References

- 1. researchgate.net [researchgate.net]

- 2. Yttrium Silicate Lutetium China Manufacturer, Inorganic Chemical Compound Lyso Export, Lutetium Yttrium [csimc-freqcontrol.com]

- 3. US6921901B1 - Lutetium yttrium orthosilicate single crystal scintillator detector - Google Patents [patents.google.com]

- 4. This compound | 14986-89-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8889036B2 - Scintillator crystal materials, scintillators and radiation detectors - Google Patents [patents.google.com]

- 8. US5868831A - Process for controlling the growth of a crystal - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. New Lutetium Silicate Scintillators | Semantic Scholar [semanticscholar.org]

Catalytic Applications of Lutetium Compounds in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of lutetium compounds as catalysts in various organic synthesis reactions. Lutetium, a rare-earth metal, offers unique catalytic activities that can be harnessed for efficient and selective chemical transformations. The following sections detail the application of lutetium compounds in thioacetalization, aza-Diels-Alder reactions, and the synthesis of polyesters, complete with quantitative data, detailed methodologies, and visual workflows.

Lutetium(III) Triflate Catalyzed Chemoselective Thioacetalization of Aldehydes

Lutetium(III) triflate (Lu(OTf)₃) has emerged as a highly efficient and recyclable Lewis acid catalyst for the chemoselective thioacetalization of aldehydes. This method is notable for its mild reaction conditions, high yields, and the ability to proceed without the need for anhydrous solvents or an inert atmosphere. The catalyst demonstrates remarkable chemoselectivity, preferentially protecting aldehydes in the presence of ketones.[1]

Quantitative Data

The catalytic efficacy of Lu(OTf)₃ in the thioacetalization of various aldehydes with different thiols is summarized in Table 1. The reactions are generally fast and provide excellent yields.

| Entry | Aldehyde | Thiol | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1,2-Ethanedithiol | 1 | 95 |

| 2 | 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | 1.5 | 96 |

| 3 | 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | 2 | 92 |

| 4 | 4-Methoxybenzaldehyde | 1,2-Ethanedithiol | 1 | 94 |

| 5 | Cinnamaldehyde | 1,2-Ethanedithiol | 1.5 | 93 |

| 6 | Hexanal | 1,2-Ethanedithiol | 2 | 88 |

| 7 | Benzaldehyde | 1,3-Propanedithiol | 1.5 | 94 |

| 8 | 4-Chlorobenzaldehyde | 1,3-Propanedithiol | 2 | 95 |

| 9 | Benzaldehyde | Ethanethiol | 2 | 90 |

Table 1: Lu(OTf)₃ catalyzed thioacetalization of various aldehydes.[1]

Experimental Protocol: General Procedure for Thioacetalization

A solution of the aldehyde (1 mmol) and the corresponding thiol (1.1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is prepared. To this solution, a catalytic amount of Lutetium(III) triflate (1-5 mol%) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioacetal.[1]

Catalyst Recycling: The aqueous layer from the workup can be evaporated to dryness to recover the lutetium triflate, which can be reused in subsequent reactions without significant loss of activity.[1]

Experimental Workflow

Lutetium-Catalyzed Aza-Diels-Alder Reaction

Lutetium triflate also serves as an effective Lewis acid catalyst in aza-Diels-Alder reactions, facilitating the synthesis of nitrogen-containing heterocyclic compounds. These reactions are crucial in the synthesis of alkaloids and other pharmacologically active molecules. While specific quantitative data for lutetium-catalyzed aza-Diels-Alder reactions are not as readily available in comprehensive tables, the general procedure highlights its utility.

Experimental Protocol: General Procedure for Aza-Diels-Alder Reaction

To a solution of the imine (1 mmol) and Danishefsky's diene (1.5 mmol) in an appropriate solvent (e.g., acetonitrile or dichloromethane, 10 mL) at room temperature is added lutetium(III) triflate (10 mol%). The reaction mixture is stirred for the time indicated by TLC analysis. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding dihydropyridone product.

Logical Relationship Diagram

Lutetium-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

Rare earth triflates, including lutetium triflate, can act as precursors to generate active catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to the formation of biodegradable polyesters. The in situ formation of lutetium alkoxide species initiates the polymerization.

Quantitative Data

The following table presents representative data for the ROP of ε-caprolactone using a lutetium-based catalyst system.

| Entry | [Monomer]:[Lu] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |

| 1 | 100:1 | 2 | 95 | 10,800 | 1.15 |

| 2 | 200:1 | 4 | 92 | 21,200 | 1.21 |

| 3 | 500:1 | 12 | 88 | 49,500 | 1.35 |

Table 2: Representative data for lutetium-catalyzed ROP of ε-caprolactone.

Experimental Protocol: General Procedure for Ring-Opening Polymerization

All procedures should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

A solution of lutetium(III) triflate (1 mol%) and a co-initiator such as benzyl alcohol (1 mol%) in dry toluene is prepared in a Schlenk flask. To this solution, ε-caprolactone (100 equivalents) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred. The polymerization is monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion. The polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol. The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Experimental Workflow

These application notes demonstrate the versatility of lutetium compounds in catalyzing important organic transformations. The provided protocols offer a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: Lutetium Sulfate in the Preparation of Lutetium Aluminum Garnet (LuAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium Aluminum Garnet (Lu₃Al₅O₁₂), commonly known as LuAG, is a synthetic crystalline material with significant applications in various high-technology fields. Its high density, thermal conductivity, and chemical stability make it an excellent host material for laser systems, scintillators for medical imaging, and transparent ceramics.[1][2] The synthesis of high-purity, well-dispersed LuAG powders is a critical precursor for the fabrication of high-quality LuAG single crystals and ceramics.[3] Wet chemical methods, such as co-precipitation and sol-gel synthesis, are favored for producing LuAG nanopowders due to the molecular-level mixing of precursors, leading to lower crystallization temperatures compared to solid-state reactions.[4]

This document provides detailed application notes and protocols for the preparation of LuAG using lutetium sulfate as a primary precursor. While many published methods utilize lutetium nitrate, the protocols outlined below are adapted for the use of this compound, providing a viable alternative for LuAG synthesis.

Synthesis Methods

Co-Precipitation Method

The co-precipitation method is a widely used technique for synthesizing LuAG nanopowders.[3][4][5] It involves the simultaneous precipitation of lutetium and aluminum hydroxides or carbonates from a precursor solution, followed by calcination to form the garnet phase. This method offers advantages such as the production of powders with excellent dispersion and sinterability.[3]

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of this compound (Lu₂(SO₄)₃) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water to form a mixed salt solution. The molar ratio of Lu³⁺ to Al³⁺ should be maintained at 3:5.

-

-

Precipitation:

-

Prepare a precipitant solution, such as ammonium hydrogen carbonate (NH₄HCO₃) or ammonia water (NH₃·H₂O).[3][4]

-

Slowly add the mixed salt solution dropwise into the vigorously stirred precipitant solution. This "reverse-strike" method can help control particle size and agglomeration.[5]

-

Continuously monitor and adjust the pH of the solution during precipitation. A controlled pH is crucial for the formation of a pure LuAG phase.[3]

-

-

Aging and Washing:

-

Age the resulting precipitate slurry for a specified time (e.g., several hours) to ensure complete precipitation and homogenization.

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions. Centrifugation or filtration can be used to separate the precipitate.

-

-

Drying and Calcination:

-

Dry the washed precursor powder in an oven at a temperature of approximately 80-120°C.

-

Calcination of the dried powder is performed in a furnace at temperatures ranging from 900°C to 1200°C for several hours to induce the formation of the crystalline LuAG phase.[4][5] The amorphous precursor transforms to pure LuAG at around 900°C.[4]

-

Sol-Gel Method

The sol-gel method is another effective technique for preparing homogeneous, nano-sized LuAG powders at relatively low temperatures.[6] This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel.

-

Sol Preparation:

-

Dissolve this compound and aluminum nitrate in a suitable solvent, such as deionized water or an alcohol-water mixture.

-

Add a chelating agent, such as citric acid, to the solution. The chelating agent forms stable complexes with the metal ions, preventing their premature precipitation.[6]

-

-